molecular formula C6H7NO3S B8637385 Methyl 2-(hydroxymethyl)thiazole-5-carboxylate

Methyl 2-(hydroxymethyl)thiazole-5-carboxylate

Cat. No.: B8637385
M. Wt: 173.19 g/mol
InChI Key: MYDJOSWPXVKOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxymethyl-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of thiourea and α-haloketones under basic conditions to form the thiazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of methyl 2-hydroxymethyl-thiazole-5-carboxylate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-carboxyl-thiazole derivatives.

    Reduction: Formation of hydroxylated or alkylated thiazole derivatives.

    Substitution: Formation of various substituted thiazole compounds with different functional groups.

Mechanism of Action

The mechanism of action of methyl 2-hydroxymethyl-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups, which enhance its reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)4-2-7-5(3-8)11-4/h2,8H,3H2,1H3

InChI Key

MYDJOSWPXVKOLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)CO

Origin of Product

United States

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